molecular formula C10H11N3O B039196 1-(4-Methoxybenzyl)-1,2,4-triazole CAS No. 115201-42-8

1-(4-Methoxybenzyl)-1,2,4-triazole

Cat. No. B039196
M. Wt: 189.21 g/mol
InChI Key: SRUVAHBDEGBIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-Methoxybenzyl)-1,2,4-triazole and related derivatives typically involves multi-component reactions that allow for the formation of the triazole ring. For example, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide, demonstrating the versatility of triazole synthesis methods (Vo, 2020). Additionally, "Click" chemistry has been utilized for the synthesis of 1,2,3-triazole derivatives, indicating the efficiency of this approach in creating densely structured molecules with potential for high proton conductivity (Hao-yuan, 2010).

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxybenzyl)-1,2,4-triazole derivatives has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). For instance, the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, a related compound, has been reported, showing its crystallization in the triclinic space group and highlighting the importance of structural analysis in understanding these compounds' properties (Ebert et al., 2012).

Chemical Reactions and Properties

1-(4-Methoxybenzyl)-1,2,4-triazole undergoes various chemical reactions that highlight its reactivity and potential functionalization. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrates the compound's versatility in forming different derivatives through reactions with other organic molecules (Alotaibi et al., 2018).

Physical Properties Analysis

The physical properties of 1-(4-Methoxybenzyl)-1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. Although specific studies on these properties were not found in the current search, they are generally determined experimentally and are essential for material application and synthesis optimization.

Chemical Properties Analysis

The chemical properties of 1-(4-Methoxybenzyl)-1,2,4-triazole, including its stability, reactivity, and potential for further functionalization, are significant for its use in chemical synthesis and material science. For instance, the study of the "Click" ligand for "click" chemistry shows the compound's capability to enhance the rate of copper-catalyzed azide–alkyne cycloaddition reactions, indicating its chemical utility and reactivity (Tale et al., 2015).

Scientific Research Applications

  • Synthesis of N-Unsubstituted v-Triazoles : The 4-methoxybenzyl group is utilized as a versatile N-protecting group for synthesizing N-unsubstituted v-triazoles, which have potential uses as antiallergic agents (Buckle & Rockell, 1982).

  • Platform for New Compounds Synthesis : 1,2,4-Triazole-3-thiols are explored as a platform for synthesizing new 3-sulfanyl-1,2,4-triazoles and related compounds in high yields, indicating their versatility in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

  • Corrosion Inhibition : Certain 1,2,4-triazole Schiff's bases are effective in inhibiting mild steel corrosion in hydrochloric acid, showcasing their utility in industrial applications (Prajila & Joseph, 2017).

  • Cholinesterase Inhibitors and Antiproliferative Activity : S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols exhibit cholinesterase inhibitory potential and anti-proliferative activity, suggesting their application in medicinal chemistry (Arfan et al., 2018).

  • Antioxidant and Enzyme Inhibition : Schiff bases containing 1,2,4-triazole and pyrazole rings demonstrate potent antioxidant and enzyme inhibitory activities, indicating their potential in pharmaceutical research (Pillai et al., 2019).

  • Mild Steel Corrosion Inhibition : Newly synthesized triazoles show high inhibition efficiency in mild steel corrosion, highlighting their importance in materials science (Yan et al., 2017).

  • Urease Inhibition and Antibacterial Activities : Compounds synthesized from 1,2,4-triazoles exhibit excellent urease inhibition, antioxidant, and significant antibacterial activities, relevant in medicinal and biological studies (Hanif et al., 2012).

  • Potential in Medical Practice : 4-Amino-5-methyl-4H-1,2,4-triazol-3-thion derivatives display both diuretic and antidiuretic effects, showing their promise in medical applications (Kravchenko, 2018).

  • Theoretical Calculations in Chemistry : The compound is used in studies involving density functional theory (DFT) to calculate thermodynamic, electronic, and infrared properties, indicating its role in theoretical chemistry (Boy, Kotan, & Yuksek, 2022).

  • Antimicrobial Screening : Metal endowed triazole compounds exhibit promising antibacterial and antifungal activity, underlining their importance in microbiology and pharmacology (Sumrra et al., 2021).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUVAHBDEGBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445675
Record name 1-(4-Methoxybenzyl)-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-1,2,4-triazole

CAS RN

115201-42-8
Record name 1-(4-Methoxybenzyl)-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,4-Triazole (7.5 g, 0.109 mol) was dissolved in dimethylformamide (50 mL) and stirred under a nitrogen atmosphere in an ice bath at 10° C. while partially ground pellets of sodium hydroxide (17.5 g, 0.438 mol) were added in one portion causing an exotherm to about 25° C. A solution of 4-methoxybenzyl chloride (15 mL, 0.111 mol) in DMF was added dropwise over five minutes at 25° C. After stirring at room temperature for four hours, ethyl acetate and water were added. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed four times with water and once with brine and dried over magnesium sulfate. The mixture was filtered and the filtrate solvent evaporated in vacuo to afford the title product as an oil in 69% yield; 14.15 g; 1H NMR (CDCl3) δ 8.00 (s, 1), 7.93 (s, 1), 7.19 (d, 2), 6.88 (d, 2), 5.23 (s, 2), 3.78 (s, 3). mass spectrum: m/z 109 (M+1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Synthesis routes and methods II

Procedure details

To a suspension of 4 g (0.16 mol) of sodium hydride in 200 ml of DMF at 0° C. was added 10 g (0.145 mol) of 1,2,4-triazole in 75 ml of DMF dropwise over a period of 30 minutes, and the mixture was allowed to warm to room temperature and stirred for 1 h. The above mixture was cooled to 0° C., 25 g (0.16 mol) of p-methoxybenzyl chloride was added, the mixture was allowed to warm to room temperature, and stirred for 16 h. The reaction mixture was concentrated in vacuo and the residue was purified by chromatography on silica (hexane/ethyl acetate) to afford 21.9 g (64.5%) of 1-(p-methoxybenzyl)-1,2,4-triazole.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 1,2,4-triazole (2.0 g, 29 mmol) in THF (80 mL) at 0° C. was added 4-methoxybenzyl chloride (4.0 mL, 29 mmol) and DBU (5.20 mL, 34.7 mmol). The reaction mixture was warmed to room temperature and allowed to stir overnight. The solution was filtered and the filtrate was concentrated. The resulting residue was purified by column chromatography (EtOAc/MeOH, 1:9) to give 3.12 g (57%) of 1-(4-methoxybenzyl)-1H-1,2,4-triazole as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybenzyl)-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxybenzyl)-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybenzyl)-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxybenzyl)-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.